molecular formula C9H6BrF3O3 B3157243 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 847786-18-9

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B3157243
CAS No.: 847786-18-9
M. Wt: 299.04 g/mol
InChI Key: ADCGQOBRDPREGH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 847786-18-9) is a halogenated benzoic acid derivative with the molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol . The compound features a bromine atom at the 5-position and a trifluoroethoxy (–OCH₂CF₃) group at the 2-position of the benzoic acid core. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its trifluoroethoxy group enhances metabolic stability and lipophilicity, traits critical for drug design .

The compound is commercially available for scientific use, with purity specifications tailored for applications in medicinal chemistry and intermediate synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the trifluoroethoxy group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Below is a systematic comparison of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with structurally or functionally related benzoic acid derivatives.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Insights Applications/Research Findings
This compound C₉H₆BrF₃O₃ 299.04 –Br (C5), –OCH₂CF₃ (C2) Moderate solubility in polar aprotic solvents; reactive toward nucleophilic substitution at Br Intermediate in protease inhibitor synthesis; studied for fluorine-enhanced bioactivity
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 247.00 –Br (C5), –F (C2, C4) High solubility in DMSO; electrophilic aromatic substitution at C2/C4 Agrochemical intermediate; synthesized via bromination of difluorobenzonitrile (93–99% yield)
5-Bromo-2-(phenylamino)benzoic acid C₁₃H₁₀BrNO₂ 302.13 –Br (C5), –NHPh (C2) Low solubility in water; forms acid-acid dimers in crystalline state Crystal engineering; hydrogen-bonding studies
2-Bromo-5-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.02 –Br (C2), –CF₃ (C5) High lipophilicity; resistant to hydrolysis Used in docking studies (AutoDock4) for receptor-ligand interactions
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid C₁₁H₈F₆O₄ 342.17 –OCH₂CF₃ (C2, C5) Enhanced metabolic stability; low aqueous solubility Antiarrythmic drug intermediate (e.g., Flecainide)

Key Differences and Trends

Substituent Effects on Reactivity: Bromine at C5 in the target compound allows for selective functionalization (e.g., Suzuki coupling), whereas bromine at C2 in 2-bromo-5-(trifluoromethyl)benzoic acid limits reactivity to electrophilic positions . The trifluoroethoxy group (–OCH₂CF₃) increases electron-withdrawing effects compared to phenylamino (–NHPh) or fluorine substituents, altering acidity (pKa) and hydrogen-bonding capacity .

Biological Activity :

  • Fluorinated derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius, enhancing membrane permeability .
  • The trifluoroethoxy group in the target compound contributes to protease inhibition, as seen in lansoprazole analogues .

Synthetic Accessibility: this compound is synthesized via nucleophilic substitution, while 5-bromo-2-(phenylamino)benzoic acid requires palladium-catalyzed coupling .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3O3C_9H_6BrF_3O_3. The structure features a bromine atom and a trifluoroethoxy group attached to a benzoic acid framework. The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, which facilitates its interaction with hydrophobic regions of biomolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoroethoxy group increases the compound's binding affinity to proteins and enzymes through hydrophobic interactions and potential halogen bonding from the bromine atom. These interactions can modulate enzyme activity, receptor signaling, and other cellular processes.

Enzyme Interactions

Research indicates that this compound can influence various enzymatic activities. For instance, it may act as an inhibitor or activator for specific enzymes involved in metabolic pathways. This modulation can lead to altered cellular functions such as growth and differentiation.

Case Studies

  • Anticancer Activity : In preclinical studies, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with signaling pathways critical for tumor growth and survival .
  • Neurotransmitter Modulation : The presence of the trifluoroethoxy group has been linked to increased potency in inhibiting neurotransmitter uptake. For example, studies have demonstrated that fluorinated compounds can enhance the inhibition of serotonin uptake by several folds compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-(trifluoromethoxy)benzoic acid Contains trifluoromethoxy instead of trifluoroethoxyLacks enhanced lipophilicity from trifluoroethoxy
5-Bromo-2,3-difluorobenzoic acid Contains difluorine substituentsDifferent electronic properties due to fluorine atoms
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Has two trifluoroethoxy groupsIncreased steric bulk and potential for different reactivity
5-Bromo-4-fluorobenzoic acid Contains fluorine instead of trifluoroethoxyDifferent reactivity patterns due to fluorination

This table illustrates how this compound compares with similar compounds regarding structural features and unique aspects that influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid, and how can purity be maximized?

Methodological Answer: The synthesis of halogenated benzoic acid derivatives often involves bromination and etherification. For example:

  • Bromination: A related compound, 5-bromo-2,4-difluorobenzoic acid, was synthesized using brominating agents in aqueous sulfuric acid, achieving 93–99% purity . Adapting this, bromination of a precursor (e.g., 2,4-difluorobenzoic acid) could introduce the bromo group.
  • Etherification: Introducing the trifluoroethoxy group may require nucleophilic substitution. For analogous methoxylation, 5-bromo-2-methoxybenzoic acid was synthesized via reaction with iodomethane and K₂CO₃ under reflux . For trifluoroethoxy substitution, use 2,2,2-trifluoroethyl bromide under similar conditions.
  • Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity can be confirmed via HPLC (>98% threshold) .

Table 1: Synthesis Optimization Strategies

StepReagents/ConditionsYield/PurityReference
BrominationBr₂, H₂SO₄ (aq)93–99% purity
Etherification2,2,2-Trifluoroethyl bromide, K₂CO₃, DMFRequires optimization
PurificationEthyl acetate/hexane chromatography>98% purity

Q. How can the structure of this compound be confirmed?

Methodological Answer: Use orthogonal analytical techniques:

  • ¹H/¹³C NMR: Compare chemical shifts with related compounds (e.g., 2,5-bis(trifluoroethoxy)benzoic acid ). The trifluoroethoxy group shows distinct CF₃ splitting (~δ 4.5 ppm for OCH₂CF₃).
  • LC-MS: Confirm molecular ion ([M-H]⁻ at m/z 316.96) and fragmentation patterns.
  • Elemental Analysis: Validate C, H, Br, and F percentages (theoretical: C 34.1%, H 1.6%, Br 22.7%, F 26.6%).
  • IR Spectroscopy: Absorptions for carboxylic acid (1700–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Codes: Based on structurally similar benzoic acids, expect Xi (irritant) and hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Handling: Use fume hoods, nitrile gloves, and sealed containers. Store at 2–8°C in amber vials to prevent photodegradation.
  • Waste Disposal: Neutralize with NaHCO₃ before disposal as halogenated organic waste .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interactions with biological targets?

Methodological Answer:

  • Software: Use AutoDock4 for flexibility in receptor sidechains. Prepare the ligand (target compound) by assigning Gasteiger charges and optimizing torsion angles.
  • Receptor Preparation: For enzyme targets (e.g., cyclooxygenase-2), extract PDB structures and add polar hydrogens.
  • Grid Parameters: Center the grid on the active site (e.g., COX-2: x=22.4, y=18.7, z=48.2) with 60×60×60 points.
  • Validation: Redock co-crystallized ligands (RMSD <2.0 Å acceptable) .

Table 2: Docking Parameters

ParameterValue/SoftwareReference
Ligand PreparationAutoDockTools, Gasteiger charges
Receptor FlexibilitySidechain flexibility (e.g., Arg120, Tyr355)
Scoring FunctionLamarckian Genetic Algorithm

Q. How should researchers resolve contradictions between analytical data (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • Case Study: If NMR suggests a trifluoroethoxy group but LC-MS shows unexpected adducts:

Repeat Analysis: Confirm solvent purity (deuterated DMSO for NMR) and ionization stability in LC-MS (avoid sodium adducts with formic acid).

Cross-Validation: Use HRMS (High-Resolution Mass Spectrometry) to confirm exact mass (±5 ppm).

X-ray Crystallography: Resolve ambiguities for crystalline derivatives (e.g., methyl esters) .

Q. What strategies are effective for modifying this compound to enhance bioactivity in antimicrobial studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR):

  • Core Modifications: Replace Br with Cl or I to alter lipophilicity (logP). shows bromine enhances antibacterial activity in benzamide derivatives .

  • Sidechain Variations: Substitute trifluoroethoxy with pentafluoropropoxy for increased metabolic stability.

    • In Vitro Testing:
  • MIC Assays: Test against S. aureus and MRSA (1–256 µg/mL range).

  • Cytotoxicity: Use HEK293 cells (CC₅₀ >50 µM desirable) .

    Table 3: Bioactivity Optimization

    ModificationBiological ImpactReference
    Bromine substitutionEnhanced antibacterial potency
    TrifluoroethoxyImproved metabolic stability

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCGQOBRDPREGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2,2,2-trifluoroethoxy)benzoic acid (22 g) in methylene chloride (100 ml), was added AlCl3 (13.3 g) at 0° C.followed by bromine (16.0 g, 0.1 mol). The reaction mixture was stirred at 0° C. for 1 hour and then at reflux for 2 hours. The solids were filtered and water (50 ml) and ethyl acetate (50 ml) were added to the filtrate. The aqueous layer was separated and extracted with ethyl acetate (2×60 ml) and the combined organic layers were washed with water (2×60 ml). The organic layer was concentrated under vacuum to dryness and hexane (100 ml) was added and the resulting suspension was stirred at 20 to 25° C. for 1 hour. The mixture was filtered and the cake was rinsed with heptanes (2×20 ml). The damp solids were dried in vacuum at 45° C. for 5–6 hours to give a white solid (28.3 g, yield 94.6%), m.p. 126–128° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Yield
94.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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